molecular formula C17H16ClN5O2 B2690797 8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896822-41-6

8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2690797
CAS No.: 896822-41-6
M. Wt: 357.8
InChI Key: BMTCCDSXNHXAQL-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative intended for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Related purine and imidazo-purine derivatives have been investigated as precursors for the synthesis of various heterocyclic compounds with potent biological activities and therapeutic uses . Specifically, structurally similar molecules featuring a chlorophenyl substitution and an imidazo[2,1-f]purine-dione core have been studied for their role as chymase inhibitors, which may be relevant for the treatment of conditions such as angiotensin II-mediated vascular diseases, cardiac hypertrophy, and restenosis after percutaneous transluminal coronary angioplasty . The 1,3,6,7-tetramethyl substitution pattern on the core structure is a key feature found in several biologically relevant molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3-chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-7-5-6-11(18)8-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTCCDSXNHXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl-substituted amine with a suitable aldehyde, followed by cyclization and methylation steps to introduce the tetramethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as microwave-assisted synthesis and phase-transfer catalysis may be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the chlorophenyl group .

Mechanism of Action

The mechanism of action of 8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Targeting Serotonin Receptors

  • AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structural Differences: AZ-853 has a piperazinylbutyl chain at position 8 and lacks methyl groups at positions 6 and 7 compared to the target compound. Pharmacology: AZ-853 acts as a partial agonist of 5-HT1A receptors (Ki = 0.6 nM) and exhibits antidepressant-like effects in mice at 2.5–5 mg/kg. Its brain penetration is superior to analogues with bulkier substituents .
  • Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) :

    • Structural Differences : Features a longer pentyl chain and a fluorine atom on the phenyl ring.
    • Pharmacology : Demonstrates potent 5-HT1A affinity (Ki < 10 nM) and anxiolytic activity at 2.5 mg/kg in the four-plate test .
Parameter Target Compound AZ-853 Compound 3i
Substituents 8-(3-Chlorophenyl), 1,3,6,7-Me₄ 8-Piperazinylbutyl, 1,3-Me₂ 8-Piperazinylpentyl, 1,3,7-Me₃
5-HT1A Ki (nM) Not reported 0.6 <10
Antidepressant Dose Not tested 2.5–5 mg/kg (FST) 2.5 mg/kg (FST)
Key Safety Issues Undefined Lipid disturbances, sedation Moderate metabolic stability
References

Anticancer Analogues

  • CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structural Differences: Contains a butyl group at position 3 and an aminophenyl substituent at position 6. Pharmacology: Functions as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production, mitochondrial membrane collapse, and caspase-3 activation .
Parameter Target Compound CB11
Substituents 8-(3-Chlorophenyl), 1,3,6,7-Me₄ 8-(2-Aminophenyl), 3-butyl, 1,6,7-Me₃
Primary Target Undefined PPARγ
Anticancer Mechanism Not reported Apoptosis via ROS/MMP pathways
References

Derivatives with Modified Aromatic Substituents

  • 8-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Structural Differences: Features a difluoromethoxyphenyl group at position 8 and a nitrophenyl group at position 7.
  • 8-(3-Chlorophenyl)-7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione :

    • Structural Differences : Dual halogenated phenyl groups (3-Cl and 4-F) at positions 8 and 7.
    • Pharmacology : Marketed as a biochemical tool (CAS: 497867-71-7), but biological data are unavailable .

Key Research Findings and Trends

  • Substituent Impact on Bioactivity: Chlorophenyl vs. Fluorophenyl: Chlorophenyl derivatives generally exhibit higher metabolic stability than fluorinated analogues due to reduced oxidative susceptibility .
  • Receptor Selectivity : Piperazinylalkyl chains at position 8 improve 5-HT1A/5-HT7 receptor binding but reduce PDE4B/PDE10A inhibition .
  • Safety Considerations : Repeated administration of methyl-rich derivatives correlates with weight gain and lipid disturbances, likely due to off-target effects on α1-adrenergic receptors .

Biological Activity

8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes imidazo[2,1-f]purine and piperazine moieties, positions it as a candidate for various biological applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C24H30ClN7O2
  • Molecular Weight : 484.0 g/mol
  • IUPAC Name : 6-[3-(4-(3-chlorophenyl)piperazin-1-yl)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
  • InChI Key : LFDINLYTMDWVGD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may modulate the activity of various receptors and enzymes involved in critical biological pathways:

  • Receptor Affinity : The compound has shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. It has been evaluated for its potential as an antidepressant due to its action on these receptors .
  • Phosphodiesterase Inhibition : The compound has been identified as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), which play a role in signal transduction pathways related to inflammation and neuroprotection .

Antidepressant and Anxiolytic Effects

In preclinical studies, derivatives of this compound have demonstrated significant antidepressant and anxiolytic properties. For instance:

  • A derivative was tested in the forced swim test (FST) in mice and exhibited greater potency than the reference anxiolytic drug diazepam at a dosage of 2.5 mg/kg .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • It has been studied for its ability to inhibit enzymes critical for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase. By disrupting folate metabolism, it may induce cell cycle arrest and apoptosis in cancer cells .

Antiurease Activity

Research on similar imidazo compounds indicates that they can exhibit antiurease activity:

  • Various derivatives were evaluated for their ability to inhibit urease enzyme activity. Some showed potent inhibition with IC50 values significantly lower than standard inhibitors .

Data Summary

Study FocusFindings
Antidepressant ActivityCompound exhibited significant effects in FST; more potent than diazepam .
Anticancer MechanismInhibits DHFR and thymidylate synthase; induces apoptosis in cancer cells .
Antiurease ActivityPotent inhibitors identified; IC50 values indicating strong activity compared to standards .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antidepressant Efficacy : A study involving a series of derivatives demonstrated that modifications to the piperazine moiety enhanced serotonin receptor affinity and improved antidepressant-like effects in animal models .
  • Cancer Research : Investigations into the anticancer properties revealed that certain structural modifications increased cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 8-(3-chlorophenyl)-1,3,6,7-tetramethyl-imidazo[2,1-f]purinedione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of amido-nitriles or coupling reactions. Key steps include:

  • Core Formation : Use of Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to attach the 3-chlorophenyl group .
  • Methylation : Selective methylation at N1, N3, N6, and N7 positions using methyl iodide under basic conditions (e.g., NaH in DMF) .
  • Optimization : Reaction yields (30–60%) depend on solvent choice (e.g., DCM or ethanol), temperature (60–80°C), and catalyst (e.g., CuI for click chemistry) .
    Critical Tip : Monitor purity via HPLC and adjust stoichiometry of methylating agents to avoid overalkylation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group positions and aromatic substitution patterns. For example, the 3-chlorophenyl group shows distinct splitting in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C19H21ClN6O2; [M+H]+ = 400.1415) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methyl vs. chlorophenyl orientation) .
    Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.35–2.55 (4×CH3)
HRMSm/z 400.1415

Q. What are the primary biological targets of this compound, and how are they identified?

The compound’s imidazo-purine core suggests activity at purinergic or serotonin receptors :

  • 5-HT1A Receptor : Functional assays (e.g., cAMP inhibition) and competitive binding with [³H]-8-OH-DPAT show sub-nM affinity .
  • Adenosine Receptors (A1/A2A) : Radioligand displacement assays (e.g., using [³H]-DPCPX for A1) reveal micromolar antagonism .
    Method : Use transfected HEK-293 cells for receptor specificity profiling. Cross-validate with knockout models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance 5-HT1A receptor affinity?

  • Substituent Variation : Test analogs with fluorinated (e.g., 2-F, 3-CF3) or methoxy groups on the phenyl ring. For example, 3-CF3 improves lipophilicity and brain penetration .
  • Alkyl Chain Modulation : Vary the ethylene linker between the purine and phenyl groups. Shorter chains (C2) reduce off-target effects .
    Data Table :
Derivative5-HT1A Ki (nM)LogPBrain Penetration (BBB Ratio)
3-Chlorophenyl (Parent)0.62.80.5
3-Trifluoromethyl0.23.10.8

Q. How should researchers resolve contradictions in reported biological activities (e.g., in vitro vs. in vivo efficacy)?

  • Assay Conditions : In vitro binding (e.g., 5-HT1A Ki) may not correlate with in vivo antidepressant effects due to pharmacokinetic factors. Measure plasma protein binding and metabolic stability using human liver microsomes .
  • Dose Optimization : In the forced swim test (FST), efficacy at 2.5–5 mg/kg in mice often requires repeated dosing to account for metabolite accumulation .
    Case Study : AZ-861 showed stronger in vitro 5-HT1A affinity but weaker in vivo activity than AZ-853 due to lower BBB penetration .

Q. What strategies are effective in minimizing off-target effects (e.g., α1-adrenergic or MAO interactions)?

  • Selective Functionalization : Introduce polar groups (e.g., hydroxypropyl) to reduce α1-adrenergic binding. For example, 3-hydroxypropyl derivatives show 10-fold lower α1 affinity .
  • Dual-Target Profiling : Screen against MAO-B and PDE4B to rule out polypharmacology. Use enzyme inhibition assays (e.g., fluorometric MAO-B kits) .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Molecular Docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Replace metabolically labile methyl groups with deuterated analogs .
  • In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity risks based on structural alerts (e.g., chloroaromatic groups) .

Methodological Best Practices

  • Synthesis : Prioritize Pd-catalyzed couplings for regioselective aryl attachment .
  • Purification : Use silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H2O) .
  • Biological Assays : Include positive controls (e.g., WAY-100635 for 5-HT1A) and validate in ≥2 species (e.g., mouse and rat FST) .

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